3-(6-oxophenanthridin-5(6H)-yl)propanoic acid
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Overview
Description
3-(6-oxophenanthridin-5(6H)-yl)propanoic acid is a complex organic compound that belongs to the class of phenanthridine derivatives. Phenanthridine is a nitrogen-containing heterocyclic compound known for its diverse biological activities. The compound’s structure includes a phenanthridine core with a keto group at the 6th position and a propanoic acid side chain at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-oxophenanthridin-5(6H)-yl)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Phenanthridine Core: This can be achieved through the Pictet-Hubert reaction, where an appropriate aniline derivative undergoes cyclization.
Introduction of the Keto Group: The keto group at the 6th position can be introduced via oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Attachment of the Propanoic Acid Side Chain: This step involves the alkylation of the phenanthridine core with a suitable propanoic acid derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions
3-(6-oxophenanthridin-5(6H)-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The phenanthridine core can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups like halides or nitro groups.
Scientific Research Applications
3-(6-oxophenanthridin-5(6H)-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(6-oxophenanthridin-5(6H)-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Phenanthridine: The parent compound with a simpler structure.
6-oxophenanthridine: Lacks the propanoic acid side chain.
3-(phenanthridin-5(6H)-yl)propanoic acid: Lacks the keto group at the 6th position.
Uniqueness
3-(6-oxophenanthridin-5(6H)-yl)propanoic acid is unique due to the presence of both the keto group and the propanoic acid side chain, which may contribute to its distinct biological and chemical properties.
Properties
CAS No. |
37046-33-6 |
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Molecular Formula |
C16H13NO3 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
3-(6-oxophenanthridin-5-yl)propanoic acid |
InChI |
InChI=1S/C16H13NO3/c18-15(19)9-10-17-14-8-4-3-6-12(14)11-5-1-2-7-13(11)16(17)20/h1-8H,9-10H2,(H,18,19) |
InChI Key |
HULRIFBCYBSCNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N(C2=O)CCC(=O)O |
Origin of Product |
United States |
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